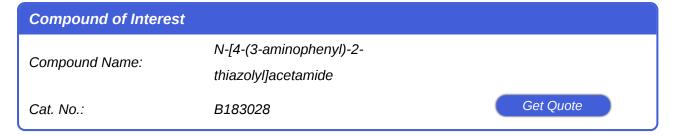


Application Notes and Protocols for N-[4-(3-aminophenyl)-2-thiazolyl]acetamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

N-[4-(3-aminophenyl)-2-thiazolyl]acetamide is a member of the 2-aminothiazole class of compounds, a scaffold of significant interest in medicinal chemistry. This class of molecules has been investigated for a wide range of biological activities, including as kinase inhibitors for the treatment of cancer.[1][2] Specifically, the N-[4-(3-aminophenyl)-2-thiazolyl]acetamide family has been identified as a novel scaffold for developing agents active against both sensitive and resistant cancer cell lines.[3]

Research has led to the discovery of lead compounds within this family that demonstrate high in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) models.[3] These compounds have been shown to induce cell death through the concomitant induction of apoptosis and autophagy.[3] The favorable pharmacokinetic properties of optimized derivatives further underscore the potential of this scaffold in oncology drug development.[3]

The protocols detailed below provide methodologies for the synthesis, characterization, and biological evaluation of **N-[4-(3-aminophenyl)-2-thiazolyl]acetamide** and its analogs.

Experimental Protocols



Protocol 1: Multi-step Synthesis of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide

The synthesis of the title compound is a multi-step process that begins with the formation of a thiazole ring via the Hantzsch thiazole synthesis, followed by functional group manipulations.[4]

Step 1: Synthesis of 2-Amino-4-(3-nitrophenyl)thiazole

This step involves the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with thiourea.

- Materials:
 - 2-bromo-1-(3-nitrophenyl)ethanone
 - Thiourea
 - Ethanol
 - Round-bottom flask
 - Reflux condenser
 - Magnetic stirrer and heat source
- Procedure:
 - In a round-bottom flask, dissolve 1 mmol of 2-bromo-1-(3-nitrophenyl)ethanone and 1.2 mmol of thiourea in 5 mL of ethanol.[5]
 - Heat the reaction mixture to reflux (approximately 78°C).[5]
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature and pour it over crushed ice to precipitate the product.[5]
 - Collect the solid product by filtration, wash with cold water, and dry under vacuum.



 The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.[6]

Step 2: Synthesis of N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide

This step involves the acetylation of the 2-amino group of the thiazole ring.

- Materials:
 - 2-Amino-4-(3-nitrophenyl)thiazole (from Step 1)
 - Acetyl chloride or Acetic anhydride
 - Dry acetone or pyridine
 - Round-bottom flask
 - Magnetic stirrer
- Procedure:
 - In a round-bottom flask, dissolve 2-Amino-4-(3-nitrophenyl)thiazole (1 eq) in dry acetone.
 [7]
 - Add acetyl chloride (1 eq) dropwise to the solution.
 - Reflux the mixture for 2-4 hours.[7]
 - Monitor the reaction by TLC.
 - After cooling, pour the mixture into cold water to precipitate the product.
 - Filter the resulting solid, wash with water, and dry. Purify by recrystallization if necessary.

Step 3: Synthesis of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide (Final Product)

This final step involves the reduction of the nitro group to an amine.

Materials:



- N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide (from Step 2)
- o Tin(II) chloride dihydrate (SnCl2·2H2O) or Palladium on carbon (Pd/C) with hydrogen gas
- Ethanol or Ethyl acetate
- Hydrochloric acid (if using SnCl₂)
- Sodium bicarbonate solution
- Procedure (using SnCl₂):
 - Suspend N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide (1 eq) in ethanol.
 - Add an excess of Tin(II) chloride dihydrate (approx. 5 eq).
 - Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).
 - Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution until the pH is basic.
 - Extract the product with ethyl acetate.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
 - Remove the solvent under reduced pressure to yield the crude product.
 - Purify the final compound using column chromatography on silica gel.



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Caption: Workflow for the multi-step synthesis of the title compound.



Data Presentation

Table 1: Physicochemical and Characterization Data

Property	Data	Reference
CAS Number	134812-30-9	[8]
Molecular Formula	C11H11N3OS	[9]
Molecular Weight	233.29 g/mol	[9]
Appearance	Solid (predicted)	-
Storage	Inert atmosphere, room temperature	[8]

Note: Detailed experimental characterization data such as NMR and Mass Spectrometry would be found in the primary research literature.[3]

Protocol 2: In Vitro Cancer Cell Viability Assay (SRB Assay)

This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.

- Materials:
 - Cancer cell lines (e.g., A375 melanoma, K562 CML)[3]
 - Complete cell culture medium (e.g., DMEM/RPMI with 10% FBS)
 - N-[4-(3-aminophenyl)-2-thiazolyl]acetamide dissolved in DMSO
 - 96-well plates
 - Trichloroacetic acid (TCA)
 - Sulforhodamine B (SRB) solution
 - Tris base solution

Methodological & Application

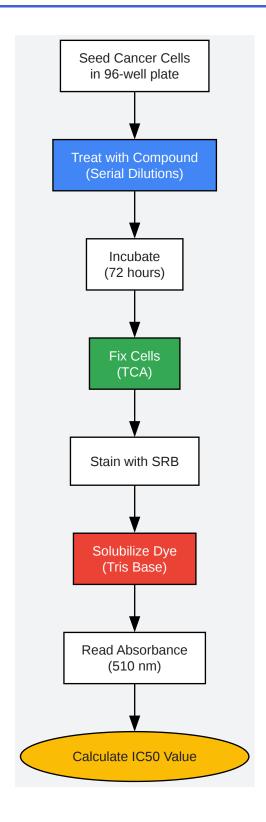




• Procedure:

- Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
- Compound Treatment: Treat the cells with serial dilutions of the title compound (e.g., from 0.01 to 100 μM) for 72 hours. Include a vehicle control (DMSO).
- Cell Fixation: After incubation, gently add cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.
- Staining: Discard the supernatant and wash the plates with water. Add SRB solution to each well and incubate for 30 minutes at room temperature.
- Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
- Solubilization and Reading: Add Tris base solution to each well to solubilize the bound dye. Read the absorbance at 510 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀
 value (the concentration of compound required to inhibit cell growth by 50%).





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Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.

Table 2: Representative Biological Activity Data



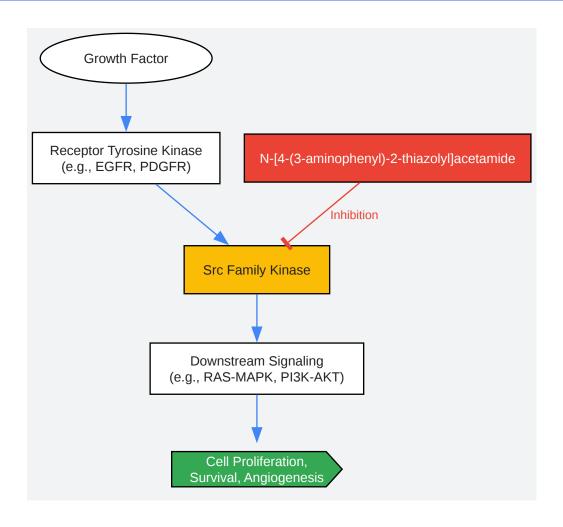
The following table is an example of how to present quantitative data from biological assays. Data for the specific title compound would need to be generated experimentally. The data shown for compound 6b is from a related analog in the same chemical family.[3]

Cell Line	Cancer Type	IC50 of Analog 6b (μΜ)	Reference
A375 (sensitive)	Melanoma	~0.1 - 1.0	[3]
A375-R (resistant)	Melanoma	~0.1 - 1.0	[3]
K562 (sensitive)	Chronic Myeloid Leukemia	~0.1 - 1.0	[3]
K562-R (resistant)	Chronic Myeloid Leukemia	~1.0 - 10.0	[3]
Mia-PaCa-2 (resistant)	Pancreatic Cancer	~1.0 - 10.0	[3]

Potential Signaling Pathway Involvement

The 2-aminothiazole scaffold is a well-established template for designing kinase inhibitors.[1] Compounds based on this structure, such as Dasatinib, are known to target multiple kinases, including those in the Src family, which are critical in cancer cell proliferation and survival signaling pathways.[1] While the specific target of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide is not detailed in the provided search results, a plausible mechanism of action involves the inhibition of a key protein kinase.





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Caption: Hypothetical inhibition of a Src-family kinase signaling pathway.

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